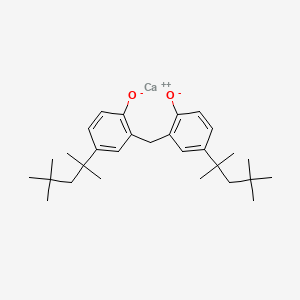
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene is a complex organic compound with the molecular formula C14H14Cl4 It is known for its unique structure, which includes a cyclopropenylidene group and multiple chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the cyclopropenylidene group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated cyclopentadienones, while reduction can produce partially dechlorinated derivatives .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism by which 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4-Tetrachloro-5,6-dipropylpentatriafulvalene
- 1,2,3,4-Tetrachlor-5,6-dipropyl-calicen
Uniqueness
Compared to similar compounds, 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene stands out due to its unique cyclopropenylidene group and the specific arrangement of chlorine atoms.
Propiedades
Número CAS |
5680-25-1 |
|---|---|
Fórmula molecular |
C14H14Cl4 |
Peso molecular |
324.1 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5-(2,3-dipropylcycloprop-2-en-1-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C14H14Cl4/c1-3-5-7-8(6-4-2)9(7)10-11(15)13(17)14(18)12(10)16/h3-6H2,1-2H3 |
Clave InChI |
JEKMNPQZUZYWII-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C1=C2C(=C(C(=C2Cl)Cl)Cl)Cl)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)




![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)

![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)


![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)


